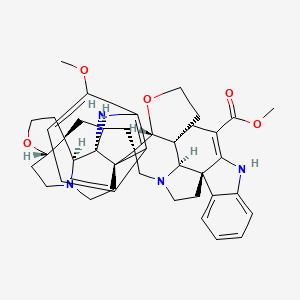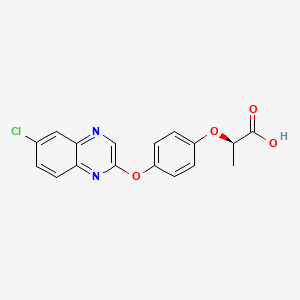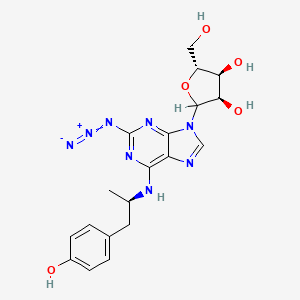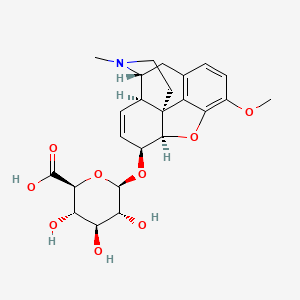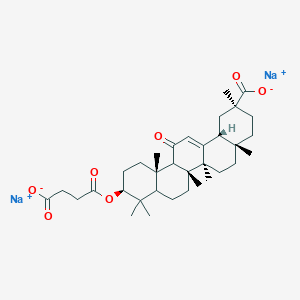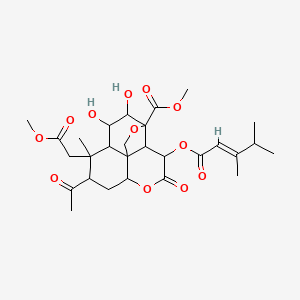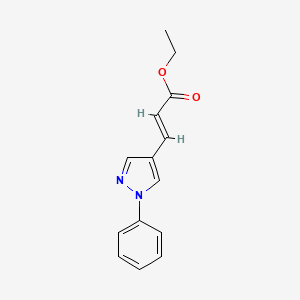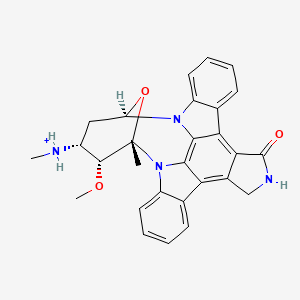
Staurosporinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Staurosporinium is conjugate acid of staurosporine. It is a conjugate acid of a staurosporine.
Applications De Recherche Scientifique
1. Apoptosis Induction in Various Cells
Staurosporine, a microbial alkaloid, is recognized for its strong inhibition of protein kinases, inducing apoptosis in various cell types. It has been specifically studied for its effects on osteoblasts, melanoma cells, and breast cancer cells. Staurosporine triggers apoptosis via activation of JNK1, caspase-3-like proteases, and transcriptional factors like AP-1 and NF- kappa B in osteoblasts (Chae et al., 2000). In melanoma cells, it activates both caspase-dependent and caspase-independent apoptotic pathways, overcoming resistance to mitochondrial caspase-dependent pathways (Zhang, Gillespie, & Hersey, 2004). Furthermore, it was noted to induce apoptosis in breast cancer cells through caspase activation and mitochondrial changes, with different temporal events involving different caspases (Mooney et al., 2002).
2. Protein Kinase Inhibition and Anticancer Applications
Staurosporine is known for low nanomolar inhibition of protein kinases, making it a candidate for anticancer drugs. Its clinical potential is highlighted by its broad selectivity and potent inhibition, with its interactions with the protein kinase adenine binding site being well-documented (Gani & Engh, 2010).
3. Insecticidal Activity
Interestingly, staurosporine also shows insecticidal activity against certain insect pests. It inhibits the viability of Sf9 cells in a time- and concentration-dependent manner, suggesting a mitochondrial-dependent intrinsic pathway contributes to induced apoptosis in insect cells (Zhang et al., 2016).
4. Kinase Probe for Fluorescence Applications
Modification of staurosporine to generate fluorescently labelled probes for protein kinases is another fascinating application. This approach enables the study of protein kinases of interest, providing insights into kinase selectivity profiles and target binding properties (Disney, Kellam, & Dekker, 2016).
5. Induction of Intercellular Adhesion
Staurosporine has been observed to induce rapid homotypic cellular aggregation in certain cell types, a feature that distinguishes it from other kinase inhibitors. It activates multiple kinase signaling pathways essential for the induction of aggregation, contributing to its role in the development of novel cytotoxic compounds for cancer treatment (Cho, Katz, & Chain, 2003).
6. Inhibition of L-type Ca2+ Current
Staurosporine exhibits the ability to inhibit L-type Ca2+ channel activity in rabbit atrial myocytes, suggesting its potential in studies involving ion channel modulation by protein phosphorylation (Ko, Park, & Earm, 2005).
7. Hepatocyte Growth Factor Production
It can also induce the production of hepatocyte growth factor (HGF) in various cell types, including human skin fibroblasts, independently of protein kinase inhibition. This activity is associated with up-regulation of HGF gene expression and is influenced by the sugar moiety of staurosporine (Yagi et al., 2003).
Propriétés
Formule moléculaire |
C28H27N4O3+ |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/p+1/t17-,20-,26-,28+/m1/s1 |
Clé InChI |
HKSZLNNOFSGOKW-FYTWVXJKSA-O |
SMILES isomérique |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240504.png)

![(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1240506.png)
